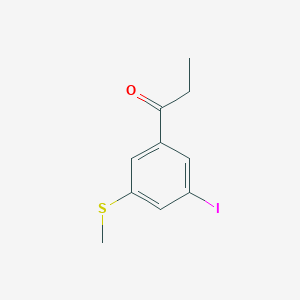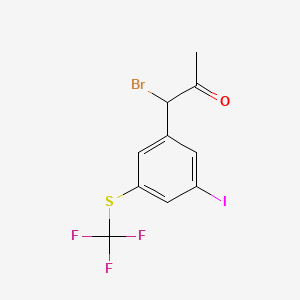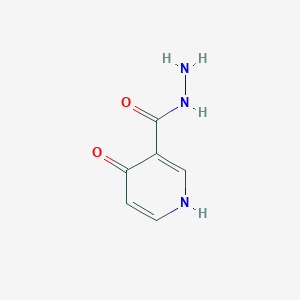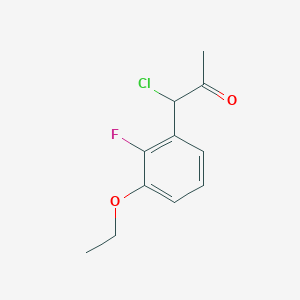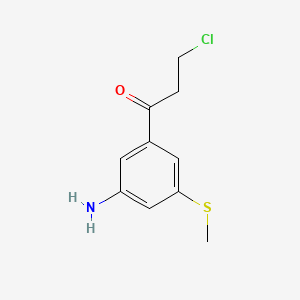
(e)-3-(2,5-Di(pyridin-3-yl)phenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(e)-3-(2,5-Di(pyridin-3-yl)phenyl)acrylic acid is an organic compound characterized by the presence of two pyridine rings attached to a phenyl group, which is further connected to an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(2,5-Di(pyridin-3-yl)phenyl)acrylic acid typically involves the following steps:
Formation of the Pyridine Rings: The pyridine rings can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Attachment to the Phenyl Group: The pyridine rings are then attached to a phenyl group through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of the pyridine with a halogenated phenyl compound in the presence of a palladium catalyst.
Formation of the Acrylic Acid Moiety: The final step involves the formation of the acrylic acid moiety through a Knoevenagel condensation reaction, where the phenyl-pyridine compound is reacted with malonic acid in the presence of a base to form the desired acrylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(e)-3-(2,5-Di(pyridin-3-yl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or alkanes.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the phenyl or pyridine rings are replaced by other substituents such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds, alkylated products.
Aplicaciones Científicas De Investigación
(e)-3-(2,5-Di(pyridin-3-yl)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of (e)-3-(2,5-Di(pyridin-3-yl)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share structural similarities with (e)-3-(2,5-Di(pyridin-3-yl)phenyl)acrylic acid and exhibit similar biological activities.
Pyridine and Pyrrole derivatives: These heterocyclic compounds also contain nitrogen atoms in their ring structures and are known for their diverse chemical reactivity and biological activities.
Uniqueness
This compound is unique due to the presence of both pyridine rings and an acrylic acid moiety, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H14N2O2 |
|---|---|
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
3-(2,5-dipyridin-3-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C19H14N2O2/c22-19(23)8-6-15-11-14(16-3-1-9-20-12-16)5-7-18(15)17-4-2-10-21-13-17/h1-13H,(H,22,23) |
Clave InChI |
GENPTAYYWFYONQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=CC(=C(C=C2)C3=CN=CC=C3)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


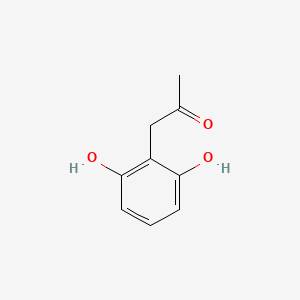
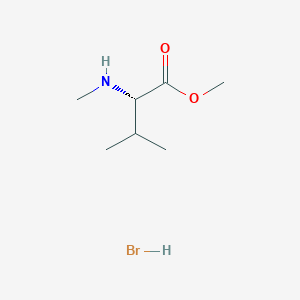
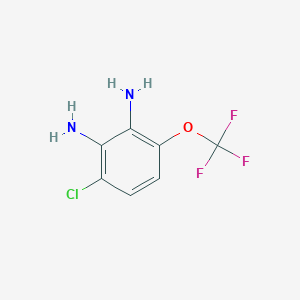

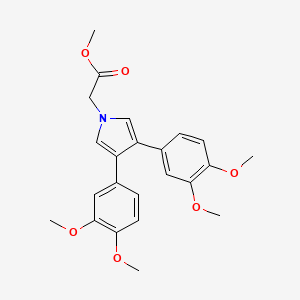

![8-O-tert-butyl 6-O-ethyl 1-bromo-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-6,8-dicarboxylate](/img/structure/B14059854.png)
![9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B14059872.png)
